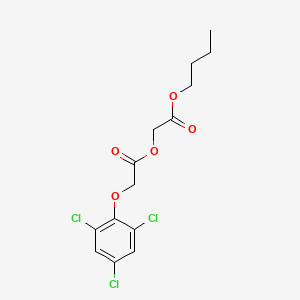
2-Butoxy-2-oxoethyl (2,4,6-trichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-2-oxoethyl (2,4,6-trichlorophenoxy)acetate is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-2-oxoethyl (2,4,6-trichlorophenoxy)acetate typically involves the esterification of 2,4,6-trichlorophenoxyacetic acid with 2-butoxy-2-oxoethanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-2-oxoethyl (2,4,6-trichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters or ethers.
Scientific Research Applications
2-Butoxy-2-oxoethyl (2,4,6-trichlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Butoxy-2-oxoethyl (2,4,6-trichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: Shares the butoxy group but lacks the trichlorophenoxyacetate moiety.
2,4,6-Trichlorophenoxyacetic acid: Contains the trichlorophenoxyacetate group but lacks the butoxy group.
Uniqueness
2-Butoxy-2-oxoethyl (2,4,6-trichlorophenoxy)acetate is unique due to its combination of the butoxy and trichlorophenoxyacetate groups, which confer distinct chemical and physical properties. This combination allows it to participate in a variety of reactions and makes it suitable for diverse applications.
Properties
CAS No. |
6103-64-6 |
|---|---|
Molecular Formula |
C14H15Cl3O5 |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
(2-butoxy-2-oxoethyl) 2-(2,4,6-trichlorophenoxy)acetate |
InChI |
InChI=1S/C14H15Cl3O5/c1-2-3-4-20-12(18)7-21-13(19)8-22-14-10(16)5-9(15)6-11(14)17/h5-6H,2-4,7-8H2,1H3 |
InChI Key |
YJBHAFZQNOFFJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















